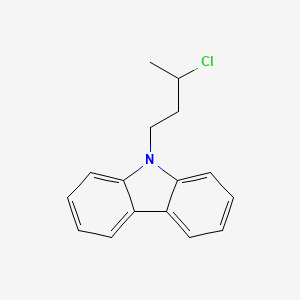

9-(3-Chlorobutyl)-9H-carbazole

Description

9-(3-Chlorobutyl)-9H-carbazole is a carbazole derivative featuring a chlorinated alkyl chain at the N-9 position. Carbazole derivatives are widely studied for their optoelectronic properties, solubility modifications, and applications in organic electronics. The 3-chlorobutyl substituent likely enhances solubility in non-polar solvents compared to aryl-substituted carbazoles, while the chloro group may influence reactivity in cross-coupling or substitution reactions. Synthesis methods for analogous compounds typically involve alkylation of carbazole using haloalkanes under phase-transfer catalysis ().

Properties

CAS No. |

184845-64-5 |

|---|---|

Molecular Formula |

C16H16ClN |

Molecular Weight |

257.76 g/mol |

IUPAC Name |

9-(3-chlorobutyl)carbazole |

InChI |

InChI=1S/C16H16ClN/c1-12(17)10-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12H,10-11H2,1H3 |

InChI Key |

ONCTWALQXYLQGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C2=CC=CC=C2C3=CC=CC=C31)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorobutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of 9-(3-Chlorobutyl)-9H-carbazole can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.

Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.

Major Products:

Oxidation: Carbazole-9-carboxylic acid derivatives.

Reduction: Hydro derivatives of 9-(3-Chlorobutyl)-9H-carbazole.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3-Chlorobutyl)-9H-carbazole has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 9-(3-Chlorobutyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, leading to its antimicrobial and anticancer effects . In organic electronics, its unique electronic properties facilitate charge transport and light emission .

Comparison with Similar Compounds

Table 2: Thermal and Solubility Properties

| Compound | Melting Point (°C) | Solubility | Thermal Stability (°C) |

|---|---|---|---|

| 9-(4-Methoxyphenyl)-9H-carbazole | N/A | Moderate (DMF) | N/A |

| 9-(4-Bromophenyl)-9H-carbazole | N/A | Low (DCM) | N/A |

| 9-(4-Bromobutyl)-9H-carbazole | N/A | High (Toluene) | Stable to 150 |

Chemical Reactivity

- Halogen Reactivity : The chloro group in 9-(3-Chlorobutyl)-9H-carbazole may undergo nucleophilic substitution more readily than bromo analogs (e.g., 9-(4-Bromobutyl)-9H-carbazole) due to weaker C–Cl bonds. This property is exploited in cross-coupling reactions for polymer synthesis ().

- Oxidation : Alkyl-carbazoles like 9-(6-Bromohexyl)-9H-carbazole can be oxidized to aldehydes (e.g., Kornblum oxidation) for further functionalization ().

Electronic and Optoelectronic Properties

Table 3: Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.